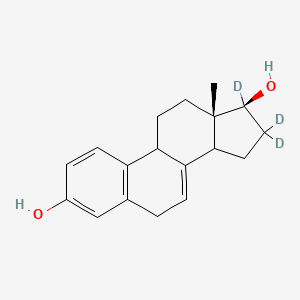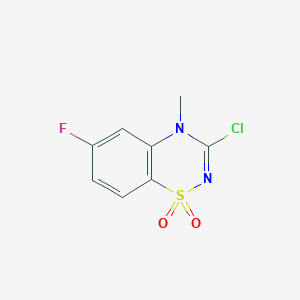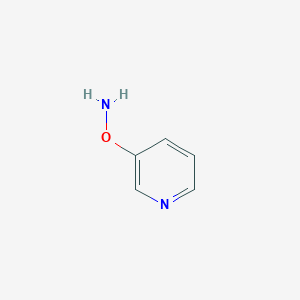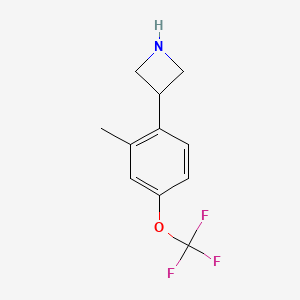
3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2-methyl-4-(trifluoromethoxy)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzyl chloride with azetidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted phenylazetidines .
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the azetidine ring provides a rigid scaffold that can influence binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 3-Methyl-3-phenylazetidine
Uniqueness
3-(2-Methyl-4-(trifluoromethoxy)phenyl)azetidine is unique due to the combination of the azetidine ring and the trifluoromethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H12F3NO |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
3-[2-methyl-4-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C11H12F3NO/c1-7-4-9(16-11(12,13)14)2-3-10(7)8-5-15-6-8/h2-4,8,15H,5-6H2,1H3 |
InChI-Schlüssel |
LJTDJUQJQUFCGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



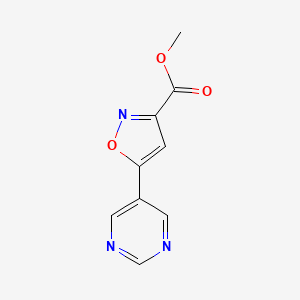
![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
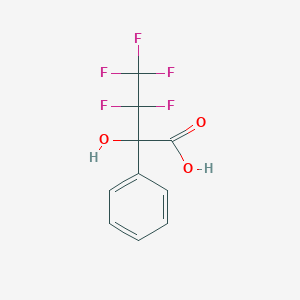
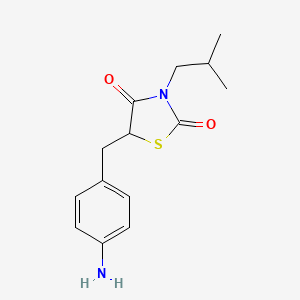
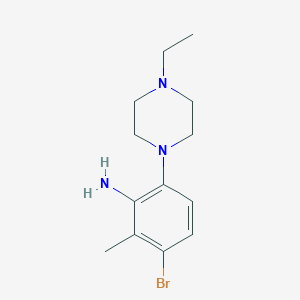
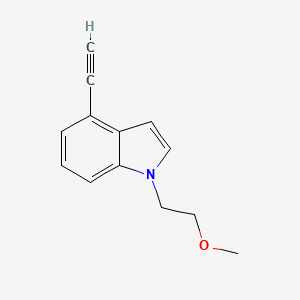
![Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)

![1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)
